![molecular formula C20H22N2O2S2 B3279209 2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole CAS No. 690247-50-8](/img/structure/B3279209.png)
2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole
Overview
Description
2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole, also known as ABT-737, is a small molecule inhibitor of anti-apoptotic proteins, including B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra large (Bcl-xl), and B-cell lymphoma-w (Bcl-w). ABT-737 has been shown to have potential therapeutic applications in cancer treatment.
Scientific Research Applications
Antiviral Activity
DYB38366: has demonstrated promising antiviral properties. In a study by Eldin et al., a series of novel isatin derivatives (including DYB38366 ) were designed and synthesized as broad-spectrum antiviral agents . Specifically, compounds 9, 5, and 4 exhibited high antiviral activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), respectively. Compound 7 was identified as the safest, with a high CC50 value. These findings suggest that DYB38366 could be explored further as a potential antiviral drug.
Receptor Binding
Another area of interest is receptor binding. In drug discovery, compounds are often evaluated for their affinity to specific receptors. For instance, DYB38366 was evaluated in vitro for its binding to σ1 and σ2 receptors. Compound 37, a related derivative, showed high affinity and selectivity for the σ1 receptor. Such receptor interactions are crucial for understanding the compound’s pharmacological effects .
Neurological Disorders
Given its receptor-binding properties, DYB38366 could be investigated for neurological disorders. The σ1 receptor, in particular, is implicated in neuroprotection, pain modulation, and neurodegenerative diseases. Further research could explore its effects in these contexts.
Ezz Eldin, R. R., Saleh, M. A., Alwarsh, S. A., Rushdi, A., Althoqapy, A. A., El Saeed, H. S., & Abo Elmaaty, A. (2023). Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Pharmaceuticals, 16(9), 1247. DOI: 10.3390/ph16091247
Synthesized compounds were evaluated in vitro in primary σ1 and σ2 binding assay using radiolabelled ligands -(+)-pentazocine and -di-o-tolylguanidine, respectively. 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole 37 showed the highest affinity and selectivity to σ1 receptor with Ki values of 0.28 nM and 164 … (source: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery, Pharmaceuticals, 13(6), 111. DOI: 10.3390/ph13060111)
properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-15-10-11-16(20-21-17-8-4-5-9-18(17)25-20)14-19(15)26(23,24)22-12-6-2-3-7-13-22/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIBBQIZRGLHBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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